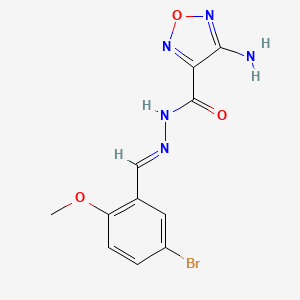
4-amino-N'-(5-bromo-2-methoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of substances known for their diverse applications in materials science, pharmaceuticals, and as intermediates in organic synthesis. It contains structural motifs such as oxadiazole and carbohydrazide, which are of interest due to their potential biological activities and functional material properties.
Synthesis Analysis
The synthesis of similar compounds involves the condensation of corresponding aldehydes and hydrazides in the presence of various catalysts or under reflux conditions. For example, Zhu and Qiu (2011) detailed the synthesis of Schiff bases by reacting 5-bromo-3-methoxysalicylaldehyde with 4-methoxybenzohydrazide, showcasing a method that could be analogous to the synthesis of the compound (Mei-An Zhu & X. Qiu, 2011).
Molecular Structure Analysis
X-ray crystallography is a primary tool for analyzing the molecular structure, providing detailed information on the arrangement of atoms within a molecule and their stereochemistry. For instance, compounds synthesized by Zhu and Qiu were characterized using X-ray single crystal determination, which could similarly apply to understand the molecular structure of "4-amino-N'-(5-bromo-2-methoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazide" (Mei-An Zhu & X. Qiu, 2011).
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
One research avenue involves the synthesis of derivatives similar to 4-amino-N'-(5-bromo-2-methoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazide and their evaluation for anticancer activities. For instance, compounds synthesized by reacting 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-one with various aromatic aldehydes were screened for anticancer activity against a range of cancer types. These studies revealed significant potential in non-small cell lung, colon, breast, ovarian, leukemia, renal, melanoma, prostate, and CNS cancers (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Antineoplastic Activity
Another study synthesized indolyl-1,3,4-oxadiazole and indolyl-1,2,4-triazole derivatives using a key intermediate that shares structural features with the compound of interest. Some of these new compounds were evaluated for their antineoplastic activity, indicating the potential of such derivatives in cancer therapy (Farghaly, Haider, & Lee, 2012).
Photodynamic Therapy for Cancer
Research has also been conducted on new zinc phthalocyanine derivatives substituted with Schiff base groups containing new benzenesulfonamide derivatives for their photophysical and photochemical properties. These properties are crucial for applications in photodynamic therapy, demonstrating the compound's potential as a Type II photosensitizer for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antibacterial Activities
Compounds similar to 4-amino-N'-(5-bromo-2-methoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazide have been synthesized and tested for their antimicrobial activity. For example, new 2-amino-1,3,4-oxadiazole derivatives were evaluated for anti-Salmonella typhi activity, showing significant potential as antimicrobial agents (Salama, 2020).
Antiproliferative Activity
Another research area explores the antiproliferative effects of 2,5-disubstituted-1,3,4-oxadiazoles containing trifluoromethyl benzenesulfonamide moiety. These studies highlight the compounds' efficacy against various human cancer cell lines, suggesting their potential use in developing anticancer therapies (Prasanna Kumar, Mohana, Mallesha, & Veeresh, 2014).
Propiedades
IUPAC Name |
4-amino-N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN5O3/c1-19-8-3-2-7(12)4-6(8)5-14-15-11(18)9-10(13)17-20-16-9/h2-5H,1H3,(H2,13,17)(H,15,18)/b14-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMYYLFBYPVYMT-LHHJGKSTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NNC(=O)C2=NON=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2=NON=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

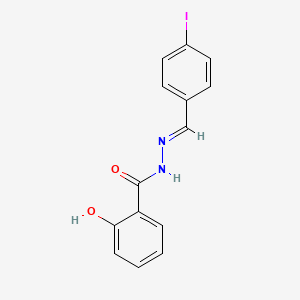

![2-({1-[(2-ethyl-5-pyrimidinyl)carbonyl]-3-piperidinyl}methyl)-1H-benzimidazole](/img/structure/B5505133.png)
![4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5505139.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5505155.png)
![2-chloro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5505160.png)
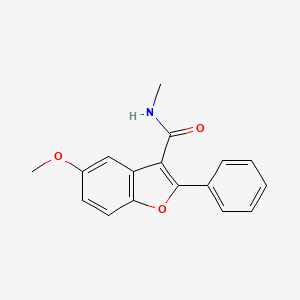
![4-(4-{[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5505177.png)
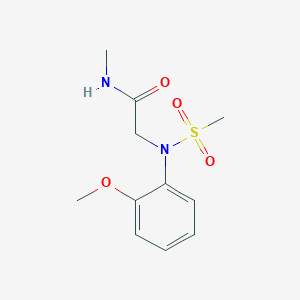
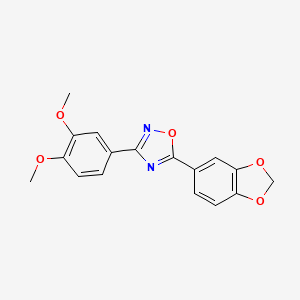
![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N'-(2-propoxybenzylidene)acetohydrazide](/img/structure/B5505195.png)
![N,3,6-trimethyl-N-[1-(1,3-thiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5505221.png)
![2-amino-N'-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}benzohydrazide](/img/structure/B5505225.png)
![1-{2-[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2-methylquinolin-4(1H)-one](/img/structure/B5505233.png)